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Compound of Interest

Compound Name: 1-Azabicyclo[2.2.2]octane-3-carbonitrile

CAS No.: 51627-76-0

Cat. No.: B183365

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Structural Elucidation
In the landscape of medicinal chemistry and drug development, the quinuclidine scaffold stands as a privileged structure, imparting unique three-dime

and desirable pharmacokinetic properties to bioactive molecules. 3-Cyanoquinuclidine, as a key intermediate, offers a versatile handle for further synt

transformations. Its precise structural characterization is not merely a procedural step but the bedrock upon which all subsequent research is built. Th

a comprehensive overview of the expected spectroscopic data for 3-cyanoquinuclidine, offering a predictive yet robust framework for its identification 

characterization. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data fro

related analogs to provide a detailed and scientifically grounded analysis.

Disclaimer: The spectroscopic data presented in this guide are predicted based on established principles of NMR, IR, and MS, and on experimental d

analogous compounds. Experimental verification is essential for definitive structural confirmation.

Molecular Structure and its Spectroscopic Implications
3-Cyanoquinuclidine possesses a rigid bicyclic cage structure, which significantly influences its spectroscopic properties. The fixed spatial orientation 

carbons leads to well-defined and predictable NMR spectra. The presence of a tertiary bridgehead nitrogen and a cyano group introduces distinct ele

are readily observable in its spectroscopic signatures.

Caption: Predicted ¹H NMR assignments for 3-cyanoquinuclidine.

Predicted ¹³C NMR Spectroscopy
Proton-decoupled ¹³C NMR will show distinct signals for each carbon environment. The nitrile carbon will have a characteristic downfield shift.

Experimental Protocol for ¹³C NMR Acquisition:

Sample Preparation: A more concentrated sample (20-50 mg) in 0.6-0.7 mL of deuterated solvent is preferred.

Instrumentation: A high-field NMR spectrometer with a broadband probe.

Acquisition Parameters:

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

Number of Scans: Several hundred to several thousand scans may be necessary due to the low natural abundance of ¹³C.

Relaxation Delay (d1): 2 seconds.

Spectral Width (sw): A range of approximately 200-220 ppm.
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Data Processing: Similar to ¹H NMR processing. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-13

performed to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Carbon Assignment Rationale for Prediction

~ 118 - 122 C≡N Characteristic chemical shift for a nitrile carbon.

~ 48 - 52 C2, C6, C7 Carbons adjacent to the nitrogen atom.

~ 30 - 35 C3 Aliphatic carbon bearing the cyano group.

~ 25 - 30 C4 Bridgehead carbon.

~ 20 - 25 C5, C8 Remaining methylene carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is excellent for identifying key functional groups. The most prominent feature in the IR spectrum of 3-cyanoquinuclidine will be the sh

absorption of the nitrile group.

Experimental Protocol for IR (FTIR-ATR) Acquisition:

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Data Processing: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Assignment Rationale for Prediction

~ 2950 - 2850 Strong C-H (sp³) stretching
Characteristic of the aliphatic qu

framework. [2]

~ 2240 - 2260 Strong, Sharp C≡N stretching
Diagnostic peak for the nitrile fun

group.

~ 1470 - 1440 Medium C-H bending Methylene scissoring vibrations.

~ 1100 - 1000 Medium C-N stretching
Characteristic of the tertiary ami

bicyclic system.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Experimental Protocol for Mass Spectrometry (EI-MS) Acquisition:
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by GC-MS if the compound

volatile and thermally stable.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Acquisition Parameters:

Ionization Energy: 70 eV.

Mass Range: A scan range of m/z 40-300.

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions.

Predicted Mass Spectrum Data:

Molecular Formula: C₈H₁₂N₂

Molecular Weight: 136.19 g/mol

Predicted Molecular Ion (M⁺): m/z = 136

Predicted Fragmentation Pattern:

The fragmentation of the quinuclidine ring is expected to be a dominant process.

m/z Proposed Fragment Rationale for Prediction

136 [C₈H₁₂N₂]⁺ Molecular ion (M⁺).

110 [M - CN]⁺ Loss of the cyano radical.

96 [M - C₂H₄N]⁺
Retro-Diels-Alder type fragmentation of the quin

ring.

82 [C₅H₈N]⁺ Further fragmentation of the ring system.

digraph "MS_Fragmentation" {

graph [splines=true, overlap=false];

node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", s

edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="3-Cyanoquinuclidine\n(m/z = 136)"];

F1 [label="[M - CN]⁺\n(m/z = 110)"];

F2 [label="[M - C₂H₄N]⁺\n(m/z = 96)"];

F3 [label="[C₅H₈N]⁺\n(m/z = 82)"];

M -> F1 [label="- CN"];

M -> F2 [label="- C₂H₄N"];

F2 -> F3 [label="- CH₂"];

}

Caption: A plausible mass spectrometry fragmentation pathway for 3-cyanoquinuclidine.

Conclusion: A Predictive but Powerful Framework
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 3-cyanoquinuclidine. The detailed analysis of expected NMR

data, grounded in fundamental principles and data from analogous structures, offers a robust framework for researchers. The provided experimental p
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represent standard, validated methods for acquiring high-quality spectroscopic data. While experimental verification remains the gold standard, this in

serves as an invaluable resource for the synthesis, identification, and further development of 3-cyanoquinuclidine and its derivatives in the pursuit of n
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental 

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
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